molecular formula C17H15N3O B11846362 N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide CAS No. 920513-49-1

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide

Cat. No.: B11846362
CAS No.: 920513-49-1
M. Wt: 277.32 g/mol
InChI Key: QYTXEBBEWCTKMA-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a phenylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents such as chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)acetic acid.

    Reduction: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Isoquinolin-6-YL)methyl-1H-pyrazole-4-carboxamide
  • N-(Isoquinolin-6-YL)-3,4,4a,5-tetrahydro-[1,3]thiazino[3,4-a]indol-1-imine
  • (5-Nitro-isoquinolin-6-YL)-acetic acid

Uniqueness

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide stands out due to its unique combination of an isoquinoline ring and a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

920513-49-1

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-anilino-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C17H15N3O/c21-17(12-19-15-4-2-1-3-5-15)20-16-7-6-14-11-18-9-8-13(14)10-16/h1-11,19H,12H2,(H,20,21)

InChI Key

QYTXEBBEWCTKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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